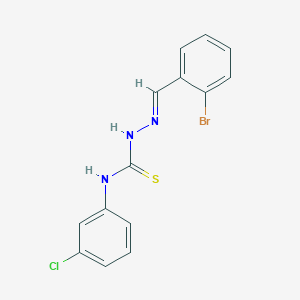

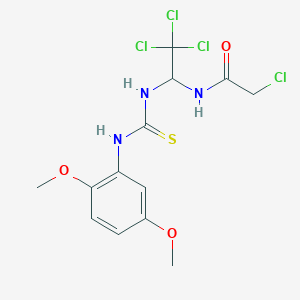

![molecular formula C23H19N5S B12006691 4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)

4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、系統名で4-アミノ-5-フェニル-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオン とも呼ばれ、多岐にわたる用途を持つ魅力的な分子です。 その化学式はC8H8N4S であり、分子量は約192.24 g/molです 。 この化合物の融点は約195 °C (分解)です .

2. 合成方法

合成経路:: この化合物の合成には、いくつかの段階が含まれます。一般的な方法の1つは、4-フェニル-4H-1,2,4-トリアゾール-3-チオール (前駆体)と、9-エチルカルバゾールアルデヒド などの適切なアルデヒドとの反応です。 反応はシッフ塩基形成を経由して進行し、目的の化合物が生成されます .

反応条件::- 反応物: 4-フェニル-4H-1,2,4-トリアゾール-3-チオール、9-エチルカルバゾールアルデヒド

- 溶媒: 有機溶媒 (例: エタノール、ジクロロメタン)

- 触媒: 酸性または塩基性条件

- 温度: 通常は室温またはわずかに高温

- 分離: 再結晶またはカラムクロマトグラフィー

工業生産:: 工業規模での生産方法はあまり文書化されていませんが、研究者はこの化合物の製造のためのスケーラブルなアプローチを探求してきました。反応条件、触媒、および精製技術の最適化は、大規模合成に不可欠です。

準備方法

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common method is the reaction between 4-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) and an appropriate aldehyde, such as 9-ethylcarbazole aldehyde . The reaction proceeds via a Schiff base formation, resulting in the desired compound .

Reaction Conditions::- Reactants: 4-phenyl-4H-1,2,4-triazole-3-thiol, 9-ethylcarbazole aldehyde

- Solvent: Organic solvent (e.g., ethanol, dichloromethane)

- Catalyst: Acidic or basic conditions

- Temperature: Typically at room temperature or slightly elevated

- Isolation: Crystallization or column chromatography

Industrial Production:: While industrial-scale production methods are not widely documented, researchers have explored scalable approaches for manufacturing this compound. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale synthesis.

化学反応の分析

反応性::

酸化: この化合物は酸化反応を起こし、さまざまな誘導体を生成する可能性があります。

置換: トリアゾール窒素またはチオール硫黄での求核置換反応は可能です。

還元: トリアゾール環またはチオール基の還元は、興味深い生成物を生み出す可能性があります。

酸化: 過酸化水素 (HO) や過酸などの酸化剤。

置換: ハロアルカン、アミン、または他の求核剤。

還元: 水素化ホウ素ナトリウム (NaBH) や水素化アルミニウムリチウム (LiAlH) などの還元剤。

主な生成物:: 特定の生成物は、反応条件と置換基によって異なります。例としては、N-置換誘導体、ジスルフィド、およびトリアゾール環修飾化合物などがあります。

4. 科学研究での用途

化学::触媒: この化合物のユニークな構造は、触媒プロセスで用途を見出す可能性があります。

リガンド設計: 遷移金属錯体のリガンドとして役立ちます。

抗がん活性: 一部の誘導体は、有望な抗がん活性を示します。

抗酸化効果: チオール基は、潜在的な抗酸化特性を示唆しています。

酵素阻害: 芳香族性と複素環性のために酵素との相互作用。

材料科学: その光学、電気、または光物理特性の探求。

製薬: 創薬と開発。

科学的研究の応用

Chemistry::

Catalysis: The compound’s unique structure may find applications in catalytic processes.

Ligand Design: It can serve as a ligand for transition metal complexes.

Anticancer Properties: Some derivatives exhibit promising anticancer activity.

Antioxidant Effects: The thiol group suggests potential antioxidant properties.

Enzyme Inhibition: Interaction with enzymes due to its aromatic and heterocyclic nature.

Materials Science: Exploration of its optical, electronic, or photophysical properties.

Pharmaceuticals: Drug discovery and development.

作用機序

この化合物の作用機序は、細胞標的との相互作用を伴う可能性があります。特定の経路と分子標的を解明するには、さらなる研究が必要です。

6. 類似の化合物との比較

この化合物はユニークですが、関連するトリアゾール、チオール含有分子、およびカルバゾール誘導体と共通の特徴を共有しています。 注目すべき類似の化合物には、4-{[(E)-(9-エチル-9H-カルバゾール-3-イル)メチリデン]アミノ}-5-フェニル-4H-1,2,4-トリアゾール-3-チオール (CAS: 380454-34-2) があります .

類似化合物との比較

While this compound is unique, it shares features with related triazoles, thiol-containing molecules, and carbazole derivatives. Notable similar compounds include 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 380454-34-2) .

特性

分子式 |

C23H19N5S |

|---|---|

分子量 |

397.5 g/mol |

IUPAC名 |

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C23H19N5S/c1-2-27-20-11-7-6-10-18(20)19-14-16(12-13-21(19)27)15-24-28-22(25-26-23(28)29)17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,29)/b24-15+ |

InChIキー |

XNQFSPSPIVINEQ-BUVRLJJBSA-N |

異性体SMILES |

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4)C5=CC=CC=C51 |

正規SMILES |

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4)C5=CC=CC=C51 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

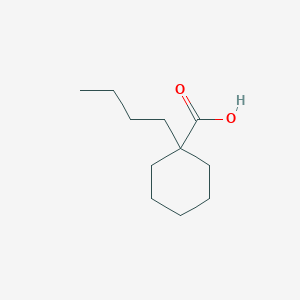

![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12006610.png)

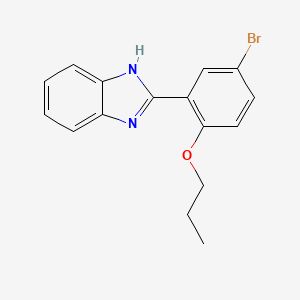

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)

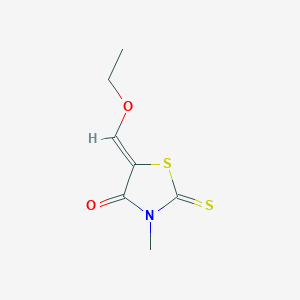

![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006657.png)

![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B12006684.png)